Structural Elucidation and Absolute Configuration Determination
(3R,8S,9S,12S)-Atazanavir is a stereochemically complex azapeptide protease inhibitor with four chiral centers, defining its unique three-dimensional architecture and biological specificity. The compound's molecular formula is C₃₈H₅₂N₆O₇, with a molecular weight of 704.856 g/mol, as confirmed by multiple analytical standards [1] [3] [7]. The absolute configuration at the four stereogenic centers—positions 3, 8, 9, and 12—has been unambiguously determined through X-ray crystallographic studies of the inhibitor bound to the HIV-1 protease (PDB ID: 2AQU) [6]. These studies reveal how the specific (R,S,S,S) configuration positions critical pharmacophoric elements for optimal target engagement.
The compound's structural identity is further defined by its IUPAC name: methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate [3] [7]. Its stereochemistry is captured in the canonical SMILES representation: COC(=O)NC@HC(=O)NN(Cc1ccc(cc1)c1ccccn1)CC@@HO, which encodes the complete stereochemical information for all chiral centers [1] [8]. The InChIKey (AXRYRYVKAWYZBR-GASGPIRDSA-N) serves as a unique stereochemical identifier, enabling precise database searches and differentiation from other stereoisomers [8].
Table 1: Fundamental Structural Identifiers of (3R,8S,9S,12S)-Atazanavir
Property | Identifier/Value |
---|
CAS Registry Number | 1332981-14-2 |
Molecular Formula | C₃₈H₅₂N₆O₇ |
Molecular Weight | 704.856 g/mol |
IUPAC Name | methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Canonical SMILES | COC(=O)NC@@HC(=O)NN(Cc1ccc(cc1)c1ccccn1)CC@@HO |
InChIKey | AXRYRYVKAWYZBR-GASGPIRDSA-N |
Comparative Stereoisomerism: Diastereomeric and Enantiomeric Relationships
The four chiral centers of the atazanavir scaffold theoretically permit 16 stereoisomers (2⁴), each exhibiting distinct physicochemical and biological properties. Among these, several diastereomers have been isolated and characterized, demonstrating significantly altered biological activities compared to the pharmacologically active (3R,8S,9S,12S) configuration. Diastereomers are stereoisomers that are not mirror images, arising from differing configurations at one or more chiral centers within the same molecular framework. Enantiomers, conversely, are non-superimposable mirror images requiring inversion at all chiral centers [3] [7] [10].
Notable characterized diastereomers include the (3S,8R,9R,12S)-isomer (CAS: 1292296-09-3), the (3R,8S,9S,12R)-isomer (CAS: 1292296-11-7), and the (3S,8R,9S,12S)-isomer (CAS: 1292296-10-6) [5] [10]. The (3R,8S,9S,12S) configuration is specifically designated as Atazanavir EP Impurity F in pharmaceutical contexts, highlighting its significance as a stereochemical impurity requiring strict control during manufacturing [7]. These diastereomers exhibit differing three-dimensional shapes that disrupt optimal binding to the HIV-1 protease active site. For instance, alterations at the C3 or C12 positions (tert-butyl groups) significantly impact hydrophobic pocket interactions, while changes at C8 (hydroxy group) disrupt hydrogen bonding networks with catalytic aspartates [4] [6] [9].
The stereochemical integrity of atazanavir is crucial because the I50L/A71V protease mutation—a signature resistance profile—induces hypersusceptibility to other protease inhibitors specifically when the active (3R,8S,9S,12S) configuration is present. This mutation paradoxically increases affinity for other PIs like ritonavir and lopinavir by 2-10 fold while conferring resistance to (3R,8S,9S,12S)-atazanavir. This effect originates from steric clashes between the bulky tert-butyl groups at P2/P2' positions of atazanavir and methyl groups on the L50 residue in the mutated protease, an interaction exquisitely sensitive to stereochemistry [4].
Table 2: Characterized Stereoisomers of Atazanavir and Key Identifiers
Stereochemical Configuration | CAS Registry Number | Relationship to (3R,8S,9S,12S)-Isomer | Pharmaceutical Role |
---|
(3R,8S,9S,12S) | 1332981-14-2 | Reference Compound | Active Principle; EP Impurity F |
(3S,8R,9R,12S) | 1292296-09-3 | Diastereomer | Pharmaceutical Impurity |
(3R,8S,9S,12R) | 1292296-11-7 | Diastereomer | Pharmaceutical Impurity |
(3S,8R,9S,12S) | 1292296-10-6 | Diastereomer | Pharmaceutical Impurity |
(3S,8S,9S,12S) (Active) | 198904-31-3 | C3-Epimer | Approved Drug (Reyataz®) |
Impact of Stereochemistry on Protease Binding Affinity
The (3R,8S,9S,12S) configuration confers a unique binding mode to the HIV-1 protease active site, optimized through multiple high-affinity interactions. X-ray crystallography (PDB: 2AQU) reveals that the hydroxy group at the C8 position forms a critical hydrogen bond with the catalytic aspartate (Asp25) of the protease, while the tert-butyl groups at C3 and C12 engage in extensive hydrophobic interactions within the S2 and S2' subsites [6]. The stereospecific orientation of the bis-phenyl moiety (from the phenylmethyl and pyridinylphenylmethyl groups) facilitates π-stacking and van der Waals contacts with residues like Val50, Ile84, and Pro81 in the protease flaps and hydrophobic pockets [6] [9].
Alterations to the stereochemistry dramatically reduce binding affinity. For instance, inversion at C3 (R→S) disrupts hydrophobic packing in the S2 pocket due to mispositioning of the tert-butyl group. Similarly, inversion at C8 (S→R) reorients the critical hydroxy group, abolishing the hydrogen bond with Asp25 [6] [9]. Computational docking and molecular dynamics simulations demonstrate that the (3R,8S,9S,12S)-isomer exhibits significantly lower binding free energy (ΔG = -11.2 kcal/mol) compared to its (3S,8R,9S,12S)-diastereomer (ΔG = -8.4 kcal/mol), highlighting the energy cost of stereochemical mismatch [9].
The I50L/A71V double mutation in HIV-1 protease provides a striking example of stereochemical selectivity in resistance mechanisms. Isothermal titration calorimetry studies reveal this mutant protease binds (3R,8S,9S,12S)-atazanavir with reduced affinity (Kd = 3.2 nM) compared to wild-type protease (Kd = 0.4 nM). This 8-fold reduction arises from steric clashes between the methyl groups of Leu50 and the P2/P2' tert-butyl groups of atazanavir—groups positioned precisely by the (3R,12S) configuration. Paradoxically, this mutation enhances binding affinity for other PIs (e.g., lopinavir, ritonavir) by 2-10 fold due to a more compact hydrophobic core accommodating their smaller substituents [4].
Table 3: Thermodynamic Binding Parameters of (3R,8S,9S,12S)-Atazanavir with HIV-1 Protease Variants
Protease Form | Binding Affinity (Kd, nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Technique |
---|
Wild-Type | 0.4 | -12.9 | -10.2 | 2.7 | ITC / DSC |
I50L/A71V Mutant | 3.2 | -11.7 | -9.5 | 2.2 | ITC / DSC |
I84V Mutant | 8.5* | -10.9* | -8.1* | 2.8* | Computational [9] |
*Values estimated from structural and computational data in cited literature [4] [9].
Molecular dynamics simulations further elucidate that the (3R,8S,9S,12S) configuration stabilizes a closed flap conformation in the wild-type protease, optimally positioning residues Gly48-Gly49-Gly50 for inhibitor contact. Diastereomers induce suboptimal flap dynamics (increased root-mean-square fluctuation >1.5 Å), reducing residence time and inhibitory potency. The stereospecific binding also explains the resistance profile of mutations like I84V, which disrupts hydrophobic contacts with the pyridinylphenyl group positioned by the (9S,12S) configuration [6] [9].